![molecular formula C26H27ClN4O4 B2809333 9-(2-chlorophenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 540481-25-2](/img/structure/B2809333.png)
9-(2-chlorophenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-chlorophenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C26H27ClN4O4 and its molecular weight is 494.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 9-(2-chlorophenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.
Chemical Structure and Properties
The molecular structure of the compound includes a triazole ring fused with a quinazolinone moiety and substituted with chlorophenyl and trimethoxyphenyl groups. The presence of these functional groups is believed to contribute significantly to its biological activities.
Antimicrobial Activity
Research indicates that derivatives of triazoloquinazolinones exhibit significant antimicrobial properties. In particular:
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported between 2.50 to 20 µg/mL against various bacterial strains.
- The compound demonstrated effectiveness comparable to known antibiotics such as ciprofloxacin by inhibiting DNA gyrase B with an IC50 of 9.80 µM .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound 9 | 2.50 - 20 | Various bacteria |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound were evaluated through its ability to stabilize human red blood cell (HRBC) membranes:
- Compounds in this class showed HRBC membrane stabilization percentages ranging from 86.70% to 99.25%, indicating strong anti-inflammatory potential .
Antioxidant Activity
The antioxidant activity was assessed using DPPH scavenging assays:
- The compound exhibited substantial radical scavenging activity with percentages reaching up to 90.52%, highlighting its potential as an antioxidant agent .
Compound | DPPH Scavenging (%) |
---|---|
Compound 9 | 88.56 ± 0.43 |
Anticancer Activity
Studies have shown that the compound has notable anticancer properties:
- An investigation into its effects on A549 human lung cancer cells revealed an IC50 value of approximately 9 μM, indicating significant growth inhibition.
- Mechanistic studies suggest that the compound induces cell cycle arrest and inhibits migration capabilities in cancer cells .
Case Studies
- Antimicrobial Efficacy : A study demonstrated the broad-spectrum activity of triazoloquinazolinones against both Gram-positive and Gram-negative bacteria. The findings support the potential application of these compounds as new antimicrobial agents.
- Anticancer Mechanisms : In vitro studies on various cancer cell lines (e.g., MCF7) have shown that triazoloquinazolinones can inhibit cell proliferation and induce apoptosis through various pathways.
Propiedades
IUPAC Name |
9-(2-chlorophenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4O4/c1-26(2)12-17-21(18(32)13-26)22(15-8-6-7-9-16(15)27)31-25(28-17)29-24(30-31)14-10-19(33-3)23(35-5)20(11-14)34-4/h6-11,22H,12-13H2,1-5H3,(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNKNBZVDKCVDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)N2)C5=CC=CC=C5Cl)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.